molecular formula C5H6N2O2S B7776446 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one

5-methoxy-2-sulfanyl-1H-pyrimidin-6-one

Cat. No.: B7776446
M. Wt: 158.18 g/mol
InChI Key: CDFYFTSELDPCJA-UHFFFAOYSA-N
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Description

5-methoxy-2-sulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. The presence of a methoxy group at the 5th position and a sulfanyl group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-2-thiouracil with suitable reagents to introduce the sulfanyl group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-sulfanyl-1H-pyrimidin-6-one undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the methoxy group.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy or sulfanyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-methoxy-2-sulfanyl-1H-pyrimidin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and sulfanyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1-methyl-2-methylsulfanyl-1H-pyrimidin-4-one
  • 5-methoxy-6-methoxymethyl-2-methylsulfanyl-pyrimidin-4-ol
  • 5-methoxy-2-(2-methoxy-ethylsulfanyl)-pyrimidin-4-ol

Uniqueness

5-methoxy-2-sulfanyl-1H-pyrimidin-6-one is unique due to the specific positioning of the methoxy and sulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methoxy-2-sulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-3-2-6-5(10)7-4(3)8/h2H,1H3,(H2,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFYFTSELDPCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=C(NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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